![molecular formula C42H45N5O5 B100901 Adouetine Z amidosulfonate [French] CAS No. 19542-40-6](/img/structure/B100901.png)
Adouetine Z amidosulfonate [French]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adouetine Z amidosulfonate is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonate compound that is synthesized using a specific method and has been found to have significant biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Antinociceptive Effects
- Analgesic Potential: Adouetine X has demonstrated significant analgesic effects in a mouse model of acute pain. It was found to produce antinociceptive effects without inducing undesirable side effects. Additionally, it showed a pronounced effect in a chronic neuropathic pain model in mice, suggesting its potential as an analgesic agent (Trevisan et al., 2009).
Isolation and Characterization
- Isolation from Plants: Adouetine-Y′, a compound related to Adouetine Z, has been isolated from Melochia corchorifolia. This isolation helps in understanding the chemical composition and potential applications of compounds from this plant (Bhakuni et al., 1986).
- Antibacterial Properties: Another study isolated the cyclopeptide alkaloid adouetine-Y' from Condalia buxifolia. This compound, along with others, was evaluated for its antibacterial activities, demonstrating the potential of adouetine compounds in antibacterial applications (Morel et al., 2002).
Chemical Properties and Composition
- Chemical Composition Analysis: Research on Melochia pyramidata L. revealed that Adouetine Z is not a single compound as initially assumed, but a mixture of cis/trans isomers. This finding is crucial for understanding the chemical nature and potential reactivity of Adouetine Z (Medina & Spiteller, 1981).
Applications in Synthesis and Modification
- Synthetic Applications: Amidosulfonic acid, a compound related to Adouetine Z amidosulfonate, has been used in various synthetic applications. For example, it catalyzed direct condensations of o-phenylenediamines with α-diketones at room temperature, highlighting its utility in chemical synthesis (Li et al., 2008).
Eigenschaften
CAS-Nummer |
19542-40-6 |
|---|---|
Produktname |
Adouetine Z amidosulfonate [French] |
Molekularformel |
C42H45N5O5 |
Molekulargewicht |
699.8 g/mol |
IUPAC-Name |
(2S)-1-[(3R,4S,7S,10Z)-7-benzyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H45N5O5/c1-46(2)36(28-31-15-8-4-9-16-31)41(50)45-40(49)35-19-12-26-47(35)37-38(32-17-10-5-11-18-32)52-33-22-20-29(21-23-33)24-25-43-39(48)34(44-42(37)51)27-30-13-6-3-7-14-30/h3-11,13-18,20-25,34-38H,12,19,26-28H2,1-2H3,(H,43,48)(H,44,51)(H,45,49,50)/b25-24-/t34-,35-,36-,37-,38+/m0/s1 |
InChI-Schlüssel |
WQGSMNQYDWWZGF-RLLMKXODSA-N |
Isomerische SMILES |
CN(C)[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@@H]2CCCN2[C@H]3[C@H](OC4=CC=C(C=C4)/C=C\NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(OC4=CC=C(C=C4)C=CNC(=O)C(NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)NC(=O)C2CCCN2C3C(OC4=CC=C(C=C4)C=CNC(=O)C(NC3=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
Synonyme |
L-Prolinamide, N,N-dimethyl-L-phenylalanyl-N-(5,8-dioxo-3-phenyl-7-(ph enylmethyl)-2-oxa-6,9-diazabicyclo(10.2.2)hexadeca-10,12,14,15-tetraen -4-yl)-, (3R-(3R*,4S*,7S*))-, sulfamate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



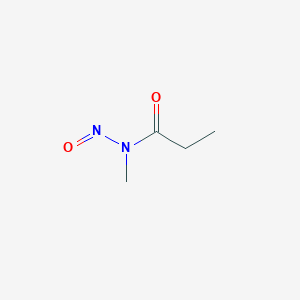
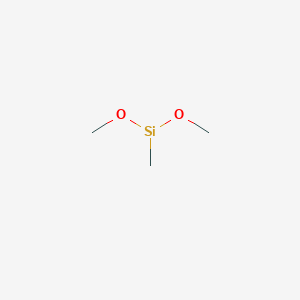



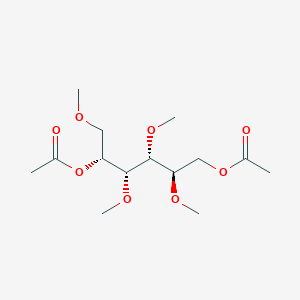
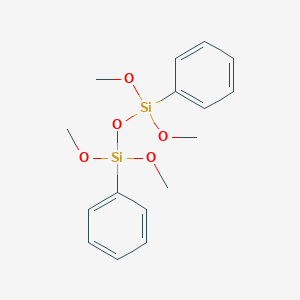
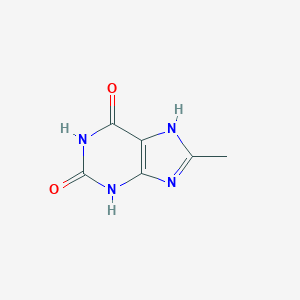


![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)


